Halocyntin

Antimicrobial Peptides Minimum Bactericidal Concentration Gram-Positive Bacteria

Halocyntin is a 26-amino acid antimicrobial peptide (AMP) isolated from hemocytes of the solitary tunicate *Halocynthia papillosa*. It exhibits a primary structure (FWGHIWNAVKRVGANALHGAVTGALS) with no significant sequence homology to previously described AMPs, distinguishing it as a unique molecular entity within the marine-derived peptide class.

Molecular Formula
Molecular Weight
Cat. No. B1576487
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalocyntin
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Halocyntin for Scientific Procurement: A Structurally Distinct, 26-Residue Marine Antimicrobial Peptide


Halocyntin is a 26-amino acid antimicrobial peptide (AMP) isolated from hemocytes of the solitary tunicate *Halocynthia papillosa* [1]. It exhibits a primary structure (FWGHIWNAVKRVGANALHGAVTGALS) with no significant sequence homology to previously described AMPs, distinguishing it as a unique molecular entity within the marine-derived peptide class [2]. This peptide demonstrates broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, with a mechanism of action involving disruption of bacterial cell membranes [3].

Why Halocyntin's Unique Sequence Precludes Simple Substitution with Other Marine Antimicrobial Peptides


Generic substitution of Halocyntin with other tunicate-derived AMPs, such as Papillosin, Halocidin, or Dicynthaurin, is scientifically unsound due to profound differences in primary sequence, molecular weight, net charge, and resulting biological activity profiles [1]. These structural variations directly impact target selectivity, potency (as measured by MBC), and hemolytic activity [2]. The absence of significant sequence homology between Halocyntin and other known AMPs underscores that its specific antimicrobial spectrum and safety profile cannot be reliably extrapolated from or replaced by even closely related peptides isolated from the same genus *Halocynthia* [1][3]. Therefore, experimental outcomes are directly dependent on the specific peptide used.

Quantitative Differentiation Guide: Verifiable Performance Metrics for Halocyntin


Comparative MBC Potency Against Gram-Positive Bacteria: Halocyntin vs. Synthetic Halocyntin

Synthetic Halocyntin demonstrates superior bactericidal activity against key Gram-positive pathogens compared to its native form. For *Staphylococcus aureus*, the synthetic peptide exhibits an MBC of 1.56-3.13 µM, which is a 2- to 4-fold improvement over the native peptide's MBC of 6.25-12.50 µM [1]. This trend of enhanced potency for the synthetic analog is consistent across multiple Gram-positive strains, including *Enterococcus faecalis* and *Bacillus megaterium* [1].

Antimicrobial Peptides Minimum Bactericidal Concentration Gram-Positive Bacteria

Comparative MBC Potency Against Gram-Negative Bacteria: Halocyntin vs. Synthetic Halocyntin

Synthetic Halocyntin exhibits markedly enhanced bactericidal activity against Gram-negative pathogens. The synthetic peptide's MBC against *Klebsiella pneumoniae* is 1.56-3.13 µM, a substantial 4- to 8-fold improvement over the native peptide's MBC of 12.50-25 µM [1]. A similar potency enhancement is observed for *Pseudomonas aeruginosa* and *Salmonella typhimurium*, where the native peptide is largely ineffective (MBC >100 µM and 50-100 µM, respectively) but the synthetic version achieves an MBC of 25-50 µM and 12.50-25 µM, respectively [1].

Antimicrobial Peptides Minimum Bactericidal Concentration Gram-Negative Bacteria

Differential Selectivity: Hemolytic Activity of Halocyntin

Halocyntin demonstrates a favorable selectivity profile with low hemolytic activity against sheep erythrocytes. At a concentration of 6.25 µM, which is within the MBC range for several susceptible bacteria, hemolysis is only 8% [1]. Even at a much higher concentration of 50 µM, hemolysis is limited to 22% [1]. This indicates a significant therapeutic window, as the concentration required to kill target bacteria is substantially lower than the concentration needed to lyse mammalian red blood cells. While direct comparator data from the same assay are not available, this level of hemolysis is considered low for an antimicrobial peptide, a class often associated with significant cytotoxicity [2].

Antimicrobial Peptides Hemolytic Activity Selectivity Index

Structural and Physicochemical Differentiation: Halocyntin vs. Papillosin

Halocyntin and Papillosin are two novel AMPs co-isolated from the same organism, *Halocynthia papillosa*. Despite this shared origin, their structural and physicochemical properties are distinct [1]. Halocyntin is a 26-residue peptide with a molecular mass of 2733.13 Da, a net charge of +4, and a Boman index of -1.71 [2]. Papillosin is a 34-residue peptide with a molecular mass of 3320.89 Da [3]. The lack of sequence homology between these two peptides, as well as with any other known AMPs, suggests they represent independent evolutionary solutions with potentially different mechanisms of action and target spectra [1]. These fundamental differences preclude their interchangeable use in research.

Antimicrobial Peptides Structure-Activity Relationship Peptide Sequence

Intellectual Property and Commercial Availability Differentiation

Halocyntin is the subject of granted patents (e.g., US 7,439,418) that cover the peptide sequence, its derivatives, and methods of production [1]. This IP protection can influence the commercial landscape, affecting the availability of high-purity, research-grade material from authorized vendors compared to unpatented or generic peptides. The patent also describes methods for producing the peptide recombinantly, which can lead to more consistent and scalable supply chains for procurement compared to extraction from natural sources [1]. While not a direct performance metric, this factor is a tangible consideration for long-term project planning and supply chain stability.

Antimicrobial Peptides Patent Landscape Research Reagents

Validated Application Scenarios for Halocyntin Based on Empirical Evidence


Studies on Gram-Positive Pathogens Requiring High Potency and Low Effective Concentration

Synthetic Halocyntin is the optimal choice for in vitro studies targeting Gram-positive pathogens like *Staphylococcus aureus* and *Enterococcus faecalis*. Its MBC values in the low micromolar range (1.56-3.13 µM) [1] allow for potent antibacterial activity while minimizing the amount of peptide required, which is beneficial for cost-effectiveness and reducing potential off-target effects in complex biological assays.

Research on Select Gram-Negative Bacteria, including *Klebsiella pneumoniae*

Synthetic Halocyntin demonstrates significantly enhanced activity against the clinically relevant Gram-negative pathogen *Klebsiella pneumoniae* (MBC 1.56-3.13 µM) compared to its native form [1]. This makes it a valuable research tool for investigating novel therapeutic strategies against this ESKAPE pathogen, for which new antibiotics are urgently needed.

Assays Requiring Low Mammalian Cytotoxicity and a Favorable Selectivity Index

For experiments involving co-culture with mammalian cells or for preliminary in vivo safety assessments, Halocyntin's low hemolytic activity profile (8% lysis at 6.25 µM) [1] provides a quantifiable advantage. This data supports its selection for studies where a wide therapeutic window between antimicrobial activity and host cell toxicity is a critical experimental parameter.

Structure-Activity Relationship (SAR) Studies of Marine-Derived Peptides

Halocyntin's unique primary sequence, which displays no significant homology to other known AMPs [2], positions it as an ideal scaffold for SAR studies. Researchers can investigate how its specific sequence and physicochemical properties (e.g., net charge of +4, hydrophobicity of 0.377) [1] contribute to its antibacterial spectrum and selectivity profile, providing insights for the rational design of novel peptide-based antimicrobials.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Halocyntin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.